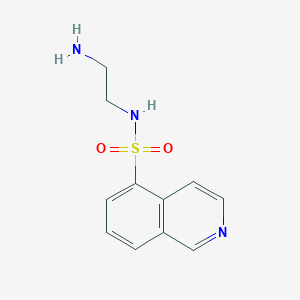

N-(2-aminoethyl)isoquinoline-5-sulfonamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11/h1-4,6,8,14H,5,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVZSHVZGVWQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004735 | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-17-7 | |

| Record name | N-(2-Aminoethyl)-5-isoquinolinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)isoquinoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical and Scientific Context of N 2 Aminoethyl Isoquinoline 5 Sulfonamide H 89

Genesis within the Isoquinoline (B145761) Sulfonamide Family of Kinase Inhibitors

H-89 emerged from a class of compounds known as isoquinoline sulfonamides. acs.org These synthetic molecules were developed as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. acs.org The parent compound, from which H-89 was derived, is H-8 (N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide). wikipedia.orgebi.ac.uk The development of H-89 represented a significant advancement, as it was initially found to be a more potent and selective inhibitor of Protein Kinase A (PKA) compared to its predecessors. wikipedia.org Specifically, H-89 was reported to be 30 times more potent than H-8 at inhibiting PKA. wikipedia.org This family of compounds, including H-89, functions by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the catalytic subunit of the kinase. wikipedia.orgfrontiersin.org The isoquinoline sulfonamide scaffold has proven to be a versatile platform for the structure-based design of inhibitors for various other kinases as well, including Protein Kinase B (PKB). nih.gov

Evolution as a Research Tool in Protein Kinase Investigations

Initially heralded for its specificity towards PKA, H-89 rapidly became an invaluable tool for researchers seeking to elucidate the role of this particular kinase in cellular functions. medchemexpress.comnih.govselleckchem.com Its cell-permeable nature allowed for its widespread use in in vitro and in vivo studies across a multitude of cell types and biological systems, including neuronal tissue, smooth muscle cells, and epithelial cells. nih.gov Scientists have extensively used H-89 to probe the involvement of PKA in diverse signaling cascades. frontiersin.orgnih.govnih.gov For instance, it has been instrumental in studies investigating the PKA pathway's role in proliferative vitreoretinopathy (PVR) and the epithelial-mesenchymal transition (EMT). nih.gov

However, as research progressed, the initial perception of H-89's high specificity came under scrutiny. Subsequent studies revealed that H-89 can inhibit a range of other kinases, albeit at varying concentrations. wikipedia.orgnih.gov This has led to a more nuanced understanding of its utility as a research tool.

Table 1: Kinase Inhibitory Profile of H-89

| Kinase | IC₅₀ (nM) |

| Protein Kinase A (PKA) | 48 - 135 |

| S6K1 | 80 |

| MSK1 | 120 |

| ROCKII | 270 |

| PKBα | 2600 |

| MAPKAP-K1b | 2800 |

IC₅₀ values represent the concentration of H-89 required to inhibit 50% of the kinase activity and can vary depending on experimental conditions. Data compiled from multiple sources. wikipedia.orgselleckchem.com

Methodological Significance in Dissecting Cellular Signaling Pathways

The discovery of H-89's broader kinase inhibitory profile has had significant methodological implications for its use in research. While it remains a potent inhibitor of PKA, the potential for off-target effects necessitates careful interpretation of experimental results. frontiersin.orgnih.gov Researchers are now advised to use H-89 in conjunction with other, structurally different PKA inhibitors, such as Rp-cAMPS, or to employ complementary genetic approaches to validate findings and ensure that the observed effects are indeed attributable to PKA inhibition. nih.gov

Despite these considerations, H-89 continues to be a valuable pharmacological agent for dissecting cellular signaling pathways. Its ability to block PKA-mediated phosphorylation events provides a means to investigate the downstream consequences of this inhibition. nih.gov For example, studies have utilized H-89 to demonstrate the role of PKA in the intracellular trafficking of secretory proteins by observing that H-89 affects a step in the trans-Golgi network (TGN) or post-TGN pathway. nih.gov Furthermore, its effects on other signaling molecules, such as the Rho-associated coiled-coil containing protein kinase (ROCK), have opened up new avenues of investigation into the crosstalk between different signaling pathways. nih.govnih.gov The compound has been shown to reduce the phosphorylation of the myosin regulatory light chain, an effect similar to that of the ROCK inhibitor Y-27632. nih.gov This highlights the compound's utility in uncovering complex regulatory networks within the cell.

Molecular Pharmacology and Mechanism of Action of N 2 Aminoethyl Isoquinoline 5 Sulfonamide H 89

Primary Target Interaction: Competitive Antagonism of Protein Kinase A (PKA)

The principal mechanism of action for H-89 is its function as a competitive antagonist of Protein Kinase A (PKA). wikipedia.orgcellsignal.com PKA is a key enzyme in cellular signaling, phosphorylating specific serine or threonine residues on substrate proteins in response to elevated levels of cyclic adenosine (B11128) monophosphate (cAMP). H-89 exerts its inhibitory effect by directly competing with adenosine triphosphate (ATP) for binding to the catalytic subunit of PKA. wikipedia.orgdntb.gov.ua

ATP-Binding Site Occupation and Inhibition of Substrate Phosphorylation

H-89 competitively binds to the ATP pocket on the catalytic subunit of PKA. cellsignal.com This occupation of the active site physically obstructs the binding of ATP, which is the phosphate (B84403) donor for the phosphorylation reaction. By preventing ATP from accessing the catalytic site, H-89 effectively halts the transfer of a gamma-phosphate group to PKA's target substrates, thereby inhibiting their phosphorylation and downstream signaling events. cellsignal.com The in vitro 50% inhibitory concentration (IC₅₀) for H-89 against PKA has been reported to be approximately 48-135 nM. wikipedia.orgmedchemexpress.comabcam.com This potent inhibition is demonstrated by the compound's ability to prevent the phosphorylation of known PKA substrates, such as the transcription factor CREB. cellsignal.com

Structural Basis of PKA-H-89 Interactions

The structural underpinnings of H-89's interaction with PKA have been elucidated through X-ray crystallography. The crystal structure of the PKA catalytic subunit in complex with H-89, resolved at 2.3 Å, reveals the precise binding mode within the ATP-binding site. nih.gov

Specific, critical interactions stabilize the enzyme-inhibitor complex:

A hydrogen bond forms between the nitrogen atom (N2) of the inhibitor's isoquinoline (B145761) ring and the backbone amide of the amino acid Valine-123 in PKA. nih.gov

The amide group in the side chain of H-89 forms a hydrogen bond with the backbone carbonyl group of Glutamate-170 in PKA. nih.gov

These interactions anchor the isoquinoline-sulfonamide portion of H-89 in the adenine-binding pocket of the enzyme, providing a structural explanation for its competitive inhibitory action. nih.gov

Modulation of Enzyme Conformation and Binding Cooperativity by H-89

The binding of H-89 to the ATP-binding site induces structural changes in the PKA catalytic subunit. nih.gov By occupying the space normally filled by ATP, the inhibitor alters the local conformation of the active site. This conformational modulation prevents the enzyme from achieving the correct geometry required for both substrate binding and catalysis. The binding of H-89 effectively locks the enzyme in an inhibited state, incapable of proceeding with its phosphorylation function.

Broader Kinase Inhibition Spectrum and Off-Target Effects of N-(2-aminoethyl)isoquinoline-5-sulfonamide

While H-89 was initially characterized as a specific PKA inhibitor, subsequent research has revealed that it inhibits a range of other protein kinases, a crucial consideration for its use as a research tool. nih.govresearchgate.net These off-target effects can complicate the interpretation of results, as observed cellular phenotypes may not be solely attributable to PKA inhibition. nih.gov

Inhibition of Protein Kinase G (PKG)

H-89 exhibits inhibitory activity against cyclic GMP-dependent protein kinase (PKG), another member of the AGC kinase family. However, its potency against PKG is significantly lower than for PKA. wikipedia.org Reports indicate that H-89 is approximately 10 times less potent at inhibiting PKG. wikipedia.org The IC₅₀ value for H-89 against PKG is in the range of 500 nM, compared to the ~50 nM for PKA. cellsignal.com

Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinases (ROCK1/ROCK2)

A significant off-target activity of H-89 is its inhibition of Rho-associated coiled-coil containing protein kinases (ROCK). wikipedia.orgnih.gov In some kinase assays, H-89 has been found to inhibit ROCK-II more potently than PKA. nih.gov The reported IC₅₀ value for H-89 against ROCK-II is 270 nM. wikipedia.orgabcam.com This is particularly relevant as ROCK kinases are key regulators of the cytoskeleton, and some cellular effects previously attributed to PKA inhibition by H-89, such as changes in cell morphology, may instead be a consequence of ROCK inhibition. wikipedia.org Studies have shown that H-89's ability to enhance the survival of dissociated human embryonic stem cells is due to its inhibition of ROCK, not PKA. nih.gov Therefore, in cellular systems where ROCK signaling is prominent, the effects of H-89 must be interpreted with caution. wikipedia.org

Inhibitory Activity of H-89 Against Various Kinases

| Kinase | IC₅₀ (nM) | Notes |

| Protein Kinase A (PKA) | 48 - 135 | Primary target, competitive inhibition with ATP. wikipedia.orgcellsignal.commedchemexpress.comabcam.com |

| Protein Kinase G (PKG) | ~500 | Weaker inhibition compared to PKA. cellsignal.com |

| ROCK-II | 270 | Significant off-target effect. wikipedia.orgabcam.com |

| S6K1 | 80 | Off-target effect, more potent than against PKA in some assays. wikipedia.orgabcam.com |

| MSK1 | 120 | Off-target effect. wikipedia.orgabcam.com |

| PKBα (Akt1) | 2600 | Weaker off-target inhibition. wikipedia.org |

| MAPKAP-K1b | 2800 | Weaker off-target inhibition. wikipedia.org |

Inhibition of Mitogen- and Stress-Activated Protein Kinase 1 (MSK1)

H-89 demonstrates potent inhibitory activity against Mitogen- and Stress-Activated Protein Kinase 1 (MSK1), with a reported IC₅₀ of approximately 120 nM. nih.govwikipedia.orgnih.gov MSK1 is a nuclear kinase activated by the ERK and p38 MAP kinase pathways, playing a crucial role in the phosphorylation of transcription factors and chromatin proteins.

The activity of MSK1 towards its substrates, such as histone H3 and High Mobility Group protein 14 (HMG-14), is notably sensitive to inhibition by H-89. This has made H-89 a valuable pharmacological tool to investigate the "nucleosomal response," a rapid phosphorylation event linked to immediate-early gene induction. Studies have utilized H-89 to selectively inhibit this response, confirming MSK1 as a primary kinase responsible for these phosphorylation events. The compound's ability to block MSK1 has also been leveraged in studies of inflammatory processes, for instance, showing H-89 inhibits the lipopolysaccharide-induced expression of MAPK phosphatase-1, a process mediated by MSK.

Inhibition of Protein Kinase B (Akt/PKBα)

This compound is also an inhibitor of Protein Kinase B alpha (Akt/PKBα), though with lower potency compared to its effects on PKA, S6K1, and MSK1. The reported IC₅₀ value for H-89 against Akt/PKBα is approximately 2.6 µM. nih.govwikipedia.orgnih.gov Similar to its paradoxical effect on S6K1, H-89 treatment in certain cellular environments can enhance the phosphorylation of Akt at serine 473. wikipedia.orgnih.gov This increased phosphorylation can make Akt resistant to dephosphorylation by mTOR inhibitors. wikipedia.orgnih.govnih.gov

In some contexts, this can be a pro-survival signal. For example, in Caco-2 human colon cancer cells, H-89 treatment induced an activation of Akt/PKB that was dependent on phosphatidylinositol 3-kinase (PI3K). This activation promoted cell survival, and co-treatment with a PI3K inhibitor potentiated H-89-induced apoptosis, highlighting the complex interplay of signaling pathways affected by this compound.

Inhibition of Other Kinases

Beyond the aforementioned targets, H-89's inhibitory profile extends to several other protein kinases, often with varying degrees of potency. This off-target activity is a critical consideration in interpreting experimental results using H-89 as a specific PKA inhibitor.

MAPK-Activated Protein Kinase 1b (MAPKAP-K1b): H-89 inhibits MAPKAP-K1b with a reported IC₅₀ of approximately 2.8 µM. nih.govwikipedia.orgnih.gov

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK-II): H-89 is known to inhibit ROCK-II with an IC₅₀ of about 270 nM. wikipedia.orgnih.gov

Ribosomal S6 Kinase (RSK): H-89 has been identified as an inhibitor of the RSK family of kinases. nih.govwikipedia.org

Casein Kinase: The compound exhibits weak inhibitory action against Casein Kinase I, with a reported Kᵢ of 38.3 µM, and also weakly inhibits Casein Kinase II. wikipedia.org

| Kinase Target | IC₅₀ / Kᵢ | Reference(s) |

| Protein Kinase A (PKA) | ~48-50 nM (Kᵢ/IC₅₀) | wikipedia.orgnih.govwikipedia.org |

| S6 Kinase 1 (S6K1) | ~80 nM (IC₅₀) | nih.govwikipedia.orgnih.gov |

| MSK1 | ~120 nM (IC₅₀) | nih.govwikipedia.orgnih.gov |

| ROCK-II | ~270 nM (IC₅₀) | nih.govwikipedia.orgnih.gov |

| Protein Kinase B (Akt/PKBα) | ~2.6 µM (IC₅₀) | nih.govwikipedia.orgnih.gov |

| MAPKAP-K1b | ~2.8 µM (IC₅₀) | nih.govwikipedia.orgnih.gov |

| Casein Kinase I | ~38.3 µM (Kᵢ) |

Non-Kinase-Related Cellular Effects of this compound

In addition to its well-documented role as a kinase inhibitor, H-89 exerts significant cellular effects through direct interactions with other protein classes, including ion channels, receptors, and ATPases. These non-kinase-related actions are often observed at micromolar concentrations and are independent of its effects on PKA or other kinases.

Interactions with Ion Channels and Receptors

Potassium Channels: A substantial body of evidence demonstrates that H-89 directly inhibits various types of potassium currents in a PKA-independent manner. nih.gov In isolated rat ventricular myocytes, H-89 inhibits both the transient outward K⁺ current (Ito) and the inward rectifying K⁺ current (IK1) in a concentration-dependent manner. It also directly inhibits voltage-dependent K⁺ (Kv) channels in rabbit coronary arterial smooth muscle cells, with a dissociation constant (Kd) of 1.02 µM. Furthermore, studies have shown direct inhibition of ATP-sensitive K⁺ (KATP) and inward rectifier K⁺ (Kir) channels in coronary arterial smooth muscle cells. These effects are not replicated by other PKA inhibitors and persist even with H-85, a structurally similar but inactive analog of H-89, indicating the effect is unrelated to kinase inhibition.

Purinergic Receptors: H-89 has been shown to interact with P2 purinergic receptors. Research suggests it may function as an ATP mimetic, and its ability to synergize with other agents to induce apoptosis in cancer cells can be attenuated by P2-purinergic receptor antagonists like suramin. Specifically, the P2X3, P2Y1, and P2Y6 receptors have been implicated in this synergistic effect. In another study, the inhibitory effect of ATP on cytokine-mediated signaling was partially reversed by H-89, suggesting an interaction with the P2Y11 receptor pathway.

M1 Muscarinic Receptors: Currently, there is a lack of specific data in the reviewed literature detailing a direct interaction between this compound and M1 muscarinic acetylcholine (B1216132) receptors.

Influence on Small GTPase RhoA

This compound, commonly known as H-89, exhibits a complex and multifaceted influence on the small GTPase RhoA signaling pathway. While primarily recognized as a potent inhibitor of Protein Kinase A (PKA), its effects extend to key components of the RhoA cascade, leading to outcomes that can appear contradictory.

The conventional understanding of the PKA and RhoA relationship is one of mutual inhibition. Activated PKA typically suppresses RhoA activity, which in turn promotes processes like the formation of cell extensions. nih.govphysiology.org As an inhibitor of PKA, H-89 would be expected to block this inhibition of RhoA, thereby leading to an increase in RhoA activity. nih.gov

However, research has revealed a more direct interaction of H-89 with downstream effectors of RhoA, most notably the Rho-associated kinases (ROCKs). nih.gov Studies have demonstrated that H-89 can directly inhibit the activity of ROCK-II. nih.govwikipedia.org This inhibitory action on ROCKs is significant because these kinases are positioned downstream of RhoA in the signaling cascade. nih.gov Consequently, the direct inhibition of ROCKs by H-89 can override the expected effects of increased RhoA activity. nih.gov

Experimental evidence supports the role of H-89 as an inhibitor of the RhoA/ROCK pathway. In studies involving human embryonic stem cells (hESCs), the application of H-89 was shown to inhibit the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain 2 (MLC2), which are well-known substrates of ROCK. nih.gov This effect was similar to that of Y-27632, a more specific ROCK inhibitor, and indicated that H-89 promotes hESC survival after cryopreservation through the inhibition of the ROCK signaling pathway. nih.gov In neuroblastoma-glioma cell lines, H-89 was also found to inhibit both ROCK-I and ROCK-II, influencing cell morphology and neurite formation. nih.gov

This dual action of H-89—indirectly promoting RhoA activity through PKA inhibition while directly inhibiting its primary downstream effectors, ROCKs—highlights the compound's complex pharmacological profile. The ultimate cellular response to H-89 in systems where the RhoA/ROCK pathway is active is dominated by the inhibition of ROCK. nih.gov This makes H-89 a challenging tool for exclusively studying PKA-dependent processes in contexts where RhoA and ROCK signaling are also relevant. nih.gov

Research Findings on H-89 and RhoA Pathway

| Cell/System Studied | Key Finding | Observed Effect | Reference |

| Neuroblastoma-glioma cell line (NG 108-15) | H-89 inhibits Rho-associated kinases (ROCK-I and ROCK-II). | The inhibitory effect on ROCKs is more prominent than its PKA-inhibitory effect on RhoA. | nih.gov |

| Human Embryonic Stem Cells (hESCs) | H-89 enhances cell survival after cryopreservation through ROCK inhibition. | Led to the inhibition of phosphorylation of ROCK substrates, p-MLC2 and p-MYPT1. | nih.gov |

| General Kinase Assays | H-89 exhibits inhibitory activity against multiple kinases. | IC50 value for ROCKII is 270 nM. | wikipedia.org |

| M1R cells expressing R895C TRPC6 | H-89 blocked ERK activation, but RhoA pathway inhibitors did not. | Suggests H-89's effect in this context is independent of the RhoA pathway. | researchgate.net |

Structure Activity Relationship Sar and Derivative Development for N 2 Aminoethyl Isoquinoline 5 Sulfonamide

Elucidation of Key Structural Motifs for Kinase Inhibition and Selectivity

The inhibitory action of the isoquinoline (B145761) sulfonamide family is contingent on several key structural features that facilitate competitive binding at the ATP pocket of protein kinases. The fundamental scaffold consists of the isoquinoline ring system linked to a sulfonamide group.

The Isoquinoline Ring: This planar aromatic system is a critical motif for kinase binding. It establishes hydrophobic contacts within the ATP-binding cleft. A crucial interaction for kinase inhibition is a hydrogen bond formed between the nitrogen atom at position 2 (N-2) of the isoquinoline ring and the hinge region of the kinase. This interaction mimics the hydrogen bond formed by the adenine ring of ATP, anchoring the inhibitor in the active site. The preservation of this hydrogen bond is considered essential for inhibitory activity.

The Sulfonamide Linker: The sulfonamide group serves as a linker between the isoquinoline core and the side chain. Its geometry and electronic properties are vital for correctly positioning the isoquinoline ring within the ATP-binding site. The oxygen atoms of the sulfonamide can participate in hydrogen bonding with residues in the kinase active site, further stabilizing the inhibitor-enzyme complex.

ATP-Competitive Mechanism: Crystallographic studies have confirmed that isoquinoline sulfonamides occupy the ATP-binding cleft located between the N-terminal and C-terminal lobes of the kinase catalytic domain. By occupying this site, they prevent the binding and subsequent hydrolysis of ATP, thereby inhibiting the phosphotransferase activity of the kinase. The selectivity of these compounds for protein kinases over other ATP-utilizing enzymes, such as ATPases, is attributed to the specific hydrophobic and hydrogen-bonding interactions established by the isoquinoline ring system.

Impact of Isoquinoline Ring Substituents on Biological Activity

While the core isoquinoline sulfonamide structure provides the basis for kinase inhibition, the selectivity for individual members of the protein kinase family is largely determined by the nature and position of substituents on the isoquinoline ring. Modifications at positions 5 and 8 have been shown to be particularly influential.

The orientation of the isoquinoline ring within the binding site can be affected by the substitution pattern. For instance, the ring can flip depending on the chemical substituents at positions 5 and 8, allowing the molecule to adapt to the specific topology of different kinase active sites. This adaptability is a key factor in achieving selectivity.

A prominent example is the derivative N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), where the placement of a chloro group at position 5 and the sulfonamide at position 8 confers marked selectivity for casein kinase-1 (CK1). In contrast, the parent compound, N-(2-aminoethyl)isoquinoline-5-sulfonamide (H-9), has the sulfonamide group at position 5. This highlights how the positional isomerism of the sulfonamide group and the introduction of other substituents can dramatically alter the selectivity profile.

The importance of the isoquinoline scaffold itself is underscored by studies on related compounds. For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, modifying the aminoisoquinoline core to an aminoquinoline or aminoquinazoline structure led to a loss of binding and inhibitory activity, confirming the privileged nature of the isoquinoline ring system for this target class.

| Compound | Substitution at Position 5 | Substitution at Position 8 | Primary Kinase Target(s) |

|---|---|---|---|

| This compound (H-9) | Sulfonamide Moiety | -H | Protein Kinase C, cGMP-dependent protein kinase, cAMP-dependent protein kinase |

| N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7) | -Cl | Sulfonamide Moiety | Casein Kinase 1 (CK1) |

Role of the Aminoethyl Moiety in Target Interaction

The N-(2-aminoethyl) side chain plays a significant role in the interaction of these inhibitors with their target kinases, contributing to both binding affinity and selectivity. This moiety extends from the sulfonamide nitrogen into the solvent-exposed region of the ATP-binding site.

The terminal amino group is basic and is typically protonated at physiological pH, allowing it to form electrostatic interactions, such as salt bridges, with acidic amino acid residues (e.g., aspartate, glutamate) in the kinase. The binding of H-9 to protein kinase C, for example, is thought to involve both hydrophobic and electrostatic interactions, with the aminoethyl group being a key contributor to the latter.

SAR studies have revealed that modifications to this side chain can modulate biological activity.

Alkylation: Alkylation of the nitrogen atoms in the aminoethyl group can lead to more active compounds, although this is dependent on the specific target. However, introducing bulky or excessively long alkyl groups tends to reduce potency, suggesting a defined space within the binding pocket that accommodates this moiety.

Affinity Chromatography: The amino group of the N-(2-aminoethyl) moiety is chemically accessible and has been used to immobilize H-9 onto a solid support (Sepharose) to create an affinity chromatography column. This tool has been successfully used to purify several protein kinases, including protein kinase C, demonstrating a strong and specific binding interaction mediated in part by this side chain.

Functionalization of the Sulfonamide Group for Enhanced Specificity

The sulfonamide group is more than just a simple linker; it is a key functional group that is integral to the SAR of these inhibitors. It is a metabolically stable group that acts as a hydrogen bond acceptor.

Functionalization of the sulfonamide nitrogen (referred to as N1) is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of drug candidates.

N1 Substitution: For many classes of sulfonamides, mono-substitution on the N1 nitrogen can enhance activity, whereas di-substitution often leads to a loss of potency. This is because the N-H of a secondary sulfonamide can still act as a hydrogen bond donor, an interaction that may be critical for binding to some targets.

Introduction of Heterocycles: Attaching heterocyclic aromatic rings to the sulfonamide nitrogen has proven to be a particularly effective strategy for generating highly potent kinase inhibitors. These appended rings can form additional favorable interactions (e.g., van der Waals, pi-stacking) with the target kinase, thereby increasing both affinity and selectivity.

Structure-based design efforts targeting Protein Kinase B (PKB) have utilized this approach, creating constrained pyrrolidine (B122466) analogues attached to the isoquinoline-5-sulfonamide (B1244767) core. These modifications, which mimic the bound conformation of linear prototypes, have led to potent and cell-active PKB inhibitors.

Rational Design of this compound Analogs as Novel Kinase Inhibitors (e.g., FLT3 inhibitors)

The isoquinoline sulfonamide scaffold has served as a valuable starting point for the rational design of inhibitors against specific kinase targets implicated in diseases such as cancer. One notable example is the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).

Starting from the aminoisoquinoline core, medicinal chemists have designed potent dual inhibitors of FLT3 and Src-family kinases. The design strategy often involves replacing the simple aminoethyl side chain with more complex moieties to optimize interactions with the target. For instance, 4-substituted aminoisoquinoline benzamides were found to potently inhibit FLT3, including clinically relevant mutants that confer drug resistance.

Further evolution of this scaffold has led to the development of alkynyl aminoisoquinoline compounds. These analogs have shown potent inhibition of FLT3 kinase activity and effectively halt the proliferation of drug-resistant AML cell lines. These advanced analogs often feature significant modifications to the side chain extending from the isoquinoline core, while retaining the essential isoquinoline ring system for hinge binding.

| Scaffold | Key Modification | Target Kinase(s) | Therapeutic Indication |

|---|---|---|---|

| Isoquinoline-5-sulfonamide | Constrained pyrrolidine analogues on sulfonamide | Protein Kinase B (PKB) | Cancer |

| Aminoisoquinoline Benzamide | Replacement of sulfonamide with benzamide and 4-position substitution | FLT3, Src-family kinases | Acute Myeloid Leukemia (AML) |

| Alkynyl Aminoisoquinoline | Introduction of an alkynyl linker and complex side chains | FLT3 (including resistant mutants) | Acute Myeloid Leukemia (AML) |

Applications in Cellular and Molecular Biology Research

Dissection of PKA-Dependent Signaling Pathways

N-(2-aminoethyl)isoquinoline-5-sulfonamide is a notable inhibitor of cyclic AMP-dependent protein kinase (PKA), making it a valuable tool for studying PKA-mediated signaling events. nih.gov Its mechanism of action involves competing with ATP for the kinase's binding site. nih.gov

Regulation of Cyclic AMP (cAMP) Formation and Downstream Cascades

The cyclic AMP (cAMP) signaling pathway is a critical regulator of numerous cellular functions. PKA is a primary effector of cAMP. By inhibiting PKA, this compound allows researchers to dissect the specific contributions of this kinase to downstream signaling cascades. nih.gov The compound has been used to demonstrate the role of PKA in various cellular responses that are initiated by an increase in intracellular cAMP. wikipedia.org For instance, long-term treatment with related compounds can lead to an increase in cAMP binding to PKA, highlighting the complexity of these feedback loops. wikipedia.org The inhibition of PKA by this compound helps to differentiate PKA-dependent events from those mediated by other cAMP-binding proteins.

CREB Phosphorylation and Gene Expression Regulation

The transcription factor CREB (cAMP response element-binding protein) is a key substrate of PKA. Phosphorylation of CREB at a specific site, serine 133, is a critical step for the activation of gene transcription in response to a variety of extracellular signals. nih.gov This phosphorylation event enhances CREB's ability to bind to specific DNA sequences known as cAMP response elements (CREs) and recruit transcriptional coactivators. nih.govnih.gov

The use of this compound and other PKA inhibitors has been fundamental in confirming the role of PKA in CREB-mediated gene expression. nih.gov By blocking PKA activity, these inhibitors prevent the phosphorylation of CREB, thereby inhibiting the transcription of its target genes. nih.gov This allows researchers to identify genes whose expression is under the control of the PKA-CREB axis. Studies have shown that the phosphorylation of CREB can affect its binding affinity to different CRE sites, suggesting a finely tuned mechanism for gene regulation. nih.gov

Cellular Metabolism and Protein Phosphorylation Dynamics

Protein phosphorylation is a fundamental mechanism that regulates a vast array of cellular processes, including metabolism. wikipedia.org PKA, the target of this compound, plays a significant role in metabolic regulation by phosphorylating key enzymes involved in pathways like glycolysis and gluconeogenesis. wikipedia.org The inhibition of PKA by this compound can thus be used to investigate the impact of this kinase on cellular energy balance. wikipedia.org

The study of protein phosphorylation dynamics is crucial for understanding how cells respond to internal and external cues. nih.gov this compound serves as a tool to probe these dynamics by selectively blocking one of the major kinase pathways. nih.gov This allows for the identification of PKA-specific phosphorylation events and their timing in relation to cellular metabolic shifts. mdpi.com For example, understanding how PKA inhibition affects the phosphorylation state of proteins involved in mitochondrial function can provide insights into the regulation of cellular respiration. youtube.com

Investigations into Cell Physiology and Pathophysiology

The ability of this compound to modulate key signaling pathways has made it a valuable compound for studying various aspects of cell physiology and the molecular basis of diseases.

Cell Cycle Regulation and Apoptosis Induction

The cell cycle is tightly controlled by a series of protein kinases. nih.gov Research has shown that modulation of kinase activity can influence cell cycle progression. mdpi.com this compound and its derivatives have been studied for their effects on the cell cycle. For example, some sulfonamide compounds have been shown to induce cell cycle arrest, preventing cells from proliferating. mdpi.com

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is implicated in diseases like cancer. Kinase inhibitors, including isoquinolinesulfonamides, have been shown to prevent apoptosis in certain neuronal models. nih.gov Specifically, compounds from this class, which includes this compound, have demonstrated a protective effect against apoptosis induced by various stimuli in cerebellar granule neurons. nih.gov Conversely, activation of PKA by other agents has been shown to induce apoptosis in certain cancer cells, suggesting that the role of this pathway in cell death is context-dependent. nih.govnih.gov

Cell Survival, Proliferation, and Differentiation Studies

Cellular decisions regarding survival, proliferation, and differentiation are heavily influenced by protein kinase signaling cascades. nih.gov The Wnt/beta-catenin signaling pathway, for example, is known to promote proliferation and survival in endothelial cells. nih.gov PKA can interact with such pathways, and its inhibition by this compound can help to dissect these complex networks.

The compound's impact on proliferation has been observed in various cell types. uni.lu For instance, the proliferation of human amniotic epithelial cells during hepatic differentiation is linked to the phosphorylation of ERK1/2, a downstream target of pathways that can be modulated by PKA activity. nih.gov Furthermore, studies on T-cell subsets have revealed different capacities for proliferation and differentiation in response to various stimuli, processes that are governed by intricate signaling networks. ashpublications.org The balance between proliferation and differentiation is crucial for normal development and tissue maintenance, and kinase inhibitors are valuable tools for investigating the mechanisms that control this balance. mdpi.com

Compound Inhibitory Data

The following table summarizes the inhibitory constants (Ki) of this compound (H-9) against several protein kinases, demonstrating its relative potency.

| Protein Kinase | Ki (μM) |

| cGMP-dependent protein kinase | 0.87 |

| cAMP-dependent protein kinase (PKA) | 1.9 |

| Ca2+-activated, phospholipid-dependent protein kinase (Protein Kinase C) | 18 |

Data sourced from a study on the purification of protein kinases using an affinity column with this compound as a ligand. nih.gov

Neuronal Function and Neuroprotection Research

The isoquinoline (B145761) alkaloid structural class, to which this compound belongs, is recognized for its potential neuroprotective effects. nih.gov Research into this class of molecules often investigates mechanisms to counter nerve injury from inflammation and oxidative stress, which are common factors in neurodegenerative conditions. nih.gov While specific studies detailing the direct neuroprotective actions of this compound were not predominant in the reviewed literature, its established role as a protein kinase inhibitor makes it a compound of significant interest in research areas such as Parkinson's and Alzheimer's disease. ambeed.com Protein kinases are central to signaling pathways that regulate neuronal survival, autophagy, and inflammatory responses, suggesting that inhibitors like H-9 can be utilized to probe these mechanisms and explore potential therapeutic strategies. nih.gov

Cardiac and Smooth Muscle Cell Physiology

This compound and its derivatives have been investigated for their effects on vascular and muscle tissue. Studies have demonstrated that derivatives of this compound possess significant vasodilatory properties, evaluated by their ability to increase arterial blood flow in canine models. nih.gov This action is critical to the regulation of blood pressure and highlights a direct application in studying smooth muscle physiology. nih.gov

The underlying mechanism of muscle contraction is tightly regulated by intracellular calcium and the activity of protein kinases. nih.gov In cardiac muscle, sympathetic stimulation enhances contractility (inotropy) and relaxation (lusitropy) through a PKA-dependent signaling cascade. nih.gov As a potent PKA inhibitor, this compound serves as a crucial research tool to investigate these fundamental physiological processes. nih.govnih.gov By inhibiting PKA, researchers can elucidate its specific roles in excitation-contraction coupling and calcium handling within cardiac cells.

| Parameter | Finding | Species/Model | Reference |

| Activity | Base compound for derivatives with vasodilatory action | Dogs | nih.gov |

| Mechanism | Inhibition of Protein Kinase A (PKA), relevant to cardiac contractility | N/A | nih.govnih.gov |

Osteoblast and Hepatocyte Function

Based on a review of the available scientific literature, there is currently a lack of specific research findings detailing the direct effects or applications of this compound in the study of osteoblast (bone-forming cell) or hepatocyte (liver cell) function.

Epithelial Cell Biology and Epithelial-Mesenchymal Transition (EMT)

The current body of scientific literature does not provide specific studies focused on the role of this compound in the context of epithelial cell biology or the complex process of the epithelial-mesenchymal transition (EMT). While related isoquinoline sulfonamide derivatives have been studied in epithelial cancer cells, direct research on H-9 in this area is not presently available. uni.lu

Sperm Capacitation and Cryopreservation Processes

Mammalian sperm must undergo a series of transformations known as capacitation to acquire the ability to fertilize an egg. nih.govnih.gov This maturation process is heavily dependent on intracellular signaling cascades, with the cyclic AMP (cAMP)/PKA pathway playing an indispensable role. nih.govnih.gov The activation of PKA is a critical step that influences protein tyrosine phosphorylation and sperm motility, which are hallmarks of capacitated sperm. nih.gov

Given that this compound is a well-characterized inhibitor of PKA, it functions as an important investigatory agent in this field. nih.gov Researchers can employ H-9 to selectively block the PKA pathway, thereby clarifying the specific downstream events that are crucial for successful capacitation. nih.govnih.gov This approach helps in dissecting the molecular mechanisms required for sperm function, which is also relevant for improving cryopreservation techniques where maintaining sperm viability and function is paramount.

| Biological Process | Key Signaling Pathway | Role of this compound | Reference |

| Sperm Capacitation | cAMP/PKA Pathway | Inhibitor used to study PKA-dependent events | nih.govnih.govnih.gov |

Human Embryonic Stem Cell (hESC) Survival and Clonogenicity

The successful culture and propagation of human embryonic stem cells (hESCs) are fundamental to their use in research and potential therapies. These cells are sensitive to culture conditions, and maintaining their survival, particularly as single cells for clonal expansion, is a significant challenge. nih.gov Research in this area focuses on identifying molecules that can inhibit apoptosis and promote viability without affecting the cells' pluripotent state. While specific studies detailing the effects of this compound on hESC survival were not found, it is categorized as a compound of interest for stem cell research, likely due to its function as a kinase inhibitor. ambeed.com Kinase signaling pathways are known to be involved in the regulation of cell fate, proliferation, and survival in stem cells.

Intracellular Trafficking and Organelle Dynamics (e.g., ER-to-Golgi Transport)

The movement of proteins and lipids between cellular compartments is a highly regulated process essential for cell function. Research has identified that PKA type II alpha plays a key role in mediating intracellular transport, including the retrograde pathway from endosomes to the Golgi apparatus and from the Golgi to the endoplasmic reticulum (ER). nih.gov This pathway is exploited by certain toxins, such as ricin and Shiga toxin, to travel from the cell surface to the ER before entering the cytosol. nih.govnih.gov

As an inhibitor of PKA, this compound is used to probe the mechanics of this transport system. nih.gov By observing how the inhibition of PKA affects the trafficking of molecules like ricin, researchers can confirm the kinase's role and dissect the regulatory components of the endosome-to-Golgi and Golgi-to-ER transport machinery. nih.gov

| Cellular Process | Regulating Kinase | Application of this compound | Reference |

| Endosome-to-Golgi Transport | Protein Kinase A (PKA) | Used to demonstrate the role of PKA in this pathway | nih.gov |

| Golgi-to-ER Transport | Protein Kinase A (PKA) | Used to investigate PKA's involvement in retrograde transport | nih.gov |

Translational and Preclinical Research Endeavors

Anti-Cancer Research and Synergistic Therapeutic Strategies

The exploration of N-(2-aminoethyl)isoquinoline-5-sulfonamide and related compounds in oncology has focused on their potential to enhance existing therapies and modulate pathways critical to cancer cell survival and proliferation.

Sensitization of Cancer Cells to Chemotherapeutic Agents and Immunotoxins

Research into the ability of isoquinoline (B145761) sulfonamides to sensitize cancer cells to other treatments has yielded specific and sometimes contrasting results. A notable study investigated the protein kinase inhibitor H-89, a compound closely related to H-9, for its capacity to enhance the effectiveness of immunotoxins. This research found that H-89 could increase the activity of Pseudomonas exotoxin A-based immunotoxins, such as HA22 (Moxetumomab pasudotox) and LMB-11, against acute lymphoblastic leukemia (ALL) cell lines by 5- to 10-fold. aacrjournals.org The enhancing effect was also observed with mesothelin-targeting immunotoxins in a cervical cancer cell line. aacrjournals.org The mechanism was found to be independent of Protein Kinase A (PKA) inhibition and was linked to an increased rate of protein synthesis arrest and a reduction in the anti-apoptotic protein MCL1. aacrjournals.org

Conversely, a separate study focusing on synergism with the nitric oxide donor glyceryl trinitrate (GTN) found that while H-89 could sensitize SW480 colon cancer cells to GTN-induced apoptosis, other isoquinoline sulfonamides, including H-7, H-8, and specifically This compound (H-9) , did not reproduce this synergistic effect. oncotarget.com This highlights a high degree of specificity in the structure-activity relationship of these compounds. Furthermore, the same study reported that H-89 did not sensitize these cancer cells to conventional chemotherapeutic drugs such as 5-fluoro-uracil (5-FU), cisplatin, or etoposide, suggesting the sensitizing effect is not broad-spectrum but rather partner-specific. oncotarget.com

Modulation of Oncogenic Signaling Pathways (e.g., FLT3, PI3K/Akt)

The dysregulation of signaling pathways is a cornerstone of cancer development, and kinase inhibitors are a major class of targeted therapies.

FLT3 Signaling: The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical therapeutic target in acute myeloid leukemia (AML), with activating mutations present in about 30% of patients. acs.org These mutations lead to constitutive activation of downstream pro-survival pathways, including the PI3K/Akt, MAPK, and STAT5 pathways. researchgate.net While various isoquinoline and quinoline (B57606) derivatives have been investigated as FLT3 inhibitors, there is currently no direct evidence from the reviewed literature demonstrating that this compound (H-9) specifically inhibits the FLT3 signaling pathway. acs.orgnih.govnih.govmdpi.com

PI3K/Akt Signaling: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival that is frequently overactive in many cancers. nih.govnih.gov The inhibition of this pathway is a major focus of drug development. nih.govyoutube.com While direct studies on the effect of H-9 on the PI3K/Akt pathway are limited in the reviewed literature, research on other isoquinoline-sulfonamide compounds indicates that this chemical scaffold can target components of this cascade. For instance, the compound H-1337, an isoquinoline-sulfonamide derivative, was found to inhibit the phosphorylation of mTOR, a key downstream effector of the PI3K/Akt pathway, in in-vitro experiments. mdpi.com This suggests that the broader family of isoquinoline-sulfonamides has the potential to modulate this critical oncogenic pathway, though specific activity for H-9 remains to be fully elucidated. mdpi.comacs.orgnih.govnih.gov

Role in Androgen-Independent Prostate Cancer Progression

The progression of prostate cancer to a castration-resistant state (CRPC), where the disease no longer responds to androgen deprivation therapy, involves the reactivation of the androgen receptor (AR) or the activation of alternative survival pathways. nih.govyoutube.com Various kinases have been implicated in this process, making them potential therapeutic targets. nih.gov Kinases such as PKA, a known target of H-9, are involved in pathways that can contribute to androgen-independent growth. nih.gov

While the therapeutic inhibition of kinases is a recognized strategy for CRPC, direct preclinical studies evaluating the specific role of this compound (H-9) in androgen-independent prostate cancer models were not identified in the reviewed literature. However, other novel quinoline and isoquinoline derivatives have shown promise. One study identified a series of isoquinoline derivatives that exhibited potent inhibitory activities against a neuroendocrine prostate cancer (NEPC) cell line, a particularly aggressive, androgen-resistant variant. nih.gov Another quinoline derivative, IND-2, was shown to inhibit the proliferation of prostate cancer cells by inducing apoptosis and inhibiting topoisomerase II. nih.gov These findings suggest that the quinoline/isoquinoline scaffold is a viable starting point for developing drugs against advanced prostate cancer, but the specific contribution of H-9 in this context requires further investigation. news-medical.net

Impact on Diffuse Midline Glioma (DMG) Cell Growth

Diffuse Midline Glioma (DMG), including its most common form, Diffuse Intrinsic Pontine Glioma (DIPG), is a highly aggressive and fatal pediatric brain tumor. nih.gov Its molecular landscape is often defined by a characteristic H3K27M mutation, which leads to widespread epigenetic changes. oup.com Current research focuses on identifying novel therapeutic targets to overcome the profound resistance of this tumor to conventional therapies. nih.govbrainlife.org Investigated targets include Aurora kinases, the dopamine (B1211576) receptor D2, and epigenetic modulators. oup.combrainlife.orgnih.gov However, based on a review of available scientific literature, no preclinical research studies have been published that investigate the specific impact of this compound (H-9) on the growth of DMG cells. nih.govbiorxiv.org

Anti-Inflammatory and Immunomodulatory Applications

The kinase-inhibiting properties of isoquinoline sulfonamides have also prompted research into their potential use in inflammatory conditions, such as asthma.

Attenuation of Airway Inflammation in Asthma Models

Preclinical research has demonstrated the potential of isoquinoline sulfonamides in mitigating key features of asthma. A significant study utilized mouse models of ovalbumin (OVA)-induced allergic asthma to assess the in vivo anti-inflammatory properties of H-89, a closely related and more potent PKA inhibitor than H-9. nih.govplos.org The study revealed that systemic administration of H-89 markedly attenuated hallmark features of asthma. nih.govplos.org

Key findings from the H-89 study include:

Reduction in Airway Hyperresponsiveness (AHR): Treatment with H-89 significantly reduced AHR in the asthmatic mice. plos.org

Decreased Inflammatory Cell Infiltration: The inhibitor led to a substantial decrease in the total number of inflammatory cells in the bronchoalveolar lavage (BAL) fluid, including eosinophils, neutrophils, and lymphocytes. plos.org Histological analysis confirmed a reduction of peribronchiolar inflammatory infiltrates in the lungs. plos.org

Lowered Pro-inflammatory Cytokine Levels: The production of key Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-5 (IL-5), in the BAL fluid was significantly inhibited by H-89 treatment. plos.org

Reduced Mucus Production: The compound effectively inhibited mucus hypersecretion in the airways of the treated mice. plos.org

These findings suggest that the inhibition of AGC family kinases, such as PKA, can effectively disrupt the inflammatory cascade in asthma. nih.govnih.govatsjournals.orgaai.org While this research was conducted with H-89, its structural similarity to this compound (H-9) points to a potential therapeutic avenue for this class of compounds in allergic airway diseases.

| Parameter Measured | Effect of H-89 Treatment | Significance |

|---|---|---|

| Airway Hyperresponsiveness (AHR) | Reduced | Significant reduction observed. |

| Total Inflammatory Cells in BAL Fluid | Reduced | Inhibited infiltration of eosinophils, neutrophils, and lymphocytes. |

| Peribronchiolar Inflammation | Inhibited by 63-79% | Significant reduction in inflammatory cell infiltration in lung tissue. |

| IL-4 and IL-5 Levels in BAL Fluid | Reduced | Inhibited production of key Th2 cytokines. |

| Mucus Production | Reduced | Inhibited mucus hypersecretion in airways. |

| Mast Cell Numbers in Lung Tissue | Reduced | Significant decrease in mast cell accumulation. |

Modulation of Cytokine Production and Immune Cell Infiltration

The impact of this compound on cytokine production and immune cell infiltration is primarily understood through its action as a Protein Kinase A (PKA) inhibitor. PKA is a known regulator of immune responses, and its inhibition can influence the production of various cytokines. For instance, activation of the PKA pathway has been shown to suppress T-cell proliferation and cytokine production. Therefore, inhibition of PKA by compounds like H-9 could potentially modulate the immune response by altering cytokine profiles.

Research into the broader family of protein kinase inhibitors has demonstrated significant effects on immune cell function and cytokine release. For example, inhibitors of Janus kinases (JAKs), another class of protein kinases, are approved for treating multiple autoimmune and allergic diseases due to their ability to block cytokine receptor signaling. nih.gov Furthermore, certain kinase inhibitors can suppress the release of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 by modulating NF-κB activity. nih.gov In some contexts, Gαs-coupled G-protein-coupled receptors (GPCRs) on exhausted CD8+ T cells can promote T cell dysfunction, and ligands that stimulate these receptors can diminish the functional capacity of these immune cells to produce cytokines like IFNγ and TNF. nih.gov

While direct studies on this compound's effect on specific cytokine profiles and immune cell infiltration are limited, its role as a PKA inhibitor suggests a potential to modulate inflammatory responses. Further research is needed to delineate the precise effects of this compound on the complex network of cytokines and immune cells.

Influence on NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. nih.gov The activity of NF-κB is, in part, modulated by Protein Kinase A (PKA). Therefore, this compound (H-9), as a PKA inhibitor, is expected to influence NF-κB activation. The canonical NF-κB pathway is often associated with pro-inflammatory responses, and its activation can be influenced by various kinases. nih.govmdpi.com

Studies have shown that PKA can have a complex and sometimes contradictory role in NF-κB signaling. For example, in some cellular contexts, PKA can inhibit the transcriptional activity of the p65 subunit of NF-κB, thereby downregulating NF-κB-mediated gene expression. nih.gov In other instances, PKA has been implicated in the activation of NF-κB. Given this complexity, the precise effect of H-9 on the NF-κB pathway is likely to be cell-type and stimulus-dependent.

The broader landscape of kinase inhibitors reveals that targeting kinases is a viable strategy for modulating NF-κB activity. For instance, inhibitors of IκB kinase (IKK), a key component in the NF-κB pathway, are potent suppressors of NF-κB activation. nih.gov Additionally, other kinase signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs), can cross-talk with the NF-κB pathway, and inhibitors of these kinases can indirectly affect NF-κB activation. nih.gov While direct evidence for H-9's impact on NF-κB is still emerging, its known inhibitory action on PKA suggests a plausible mechanism for modulating this crucial inflammatory pathway.

Neuroprotective Strategies and Neurological Disorder Models

Attenuation of Synaptic Dysfunction and Neuronal Cell Death Post-Ischemic Injury

In preclinical models of ischemic stroke, the compound H89, a derivative of this compound and a known PKA inhibitor, has demonstrated neuroprotective effects. nih.gov Studies have shown that H89 can attenuate synaptic dysfunction and neuronal cell death following ischemic injury. nih.gov

Following a middle cerebral artery occlusion injury in mice, a model for ischemic stroke, treatment with H89 has been observed to preserve the expression of key synaptic proteins. One such protein is Postsynaptic Density Protein 95 (PSD-95), a scaffolding protein crucial for synaptic stability and function. In cultured neuroblastoma cells subjected to hypoxia and reperfusion injury, a cellular model of ischemia, pretreatment with H89 was found to increase the expression of PSD-95. nih.gov

Furthermore, H89 has been shown to mitigate neuronal cell death in these models. The expression of cleaved caspase-3, a key executioner of apoptosis (programmed cell death), was attenuated in H89-pretreated neuroblastoma cells following hypoxia-reperfusion injury. nih.gov Concurrently, the expression of Bcl-2, an anti-apoptotic protein, was preserved in the presence of H89. nih.gov These findings suggest that by inhibiting PKA, or through other off-target effects, H89 can protect neurons from the detrimental consequences of ischemic injury.

| Experimental Model | Treatment | Outcome Measure | Result |

| Cultured Neuroblastoma Cells (Hypoxia/Reperfusion) | H89 Pretreatment | PSD-95 Expression | Increased |

| Cultured Neuroblastoma Cells (Hypoxia/Reperfusion) | H89 Pretreatment | Cleaved Caspase-3 Expression | Decreased |

| Cultured Neuroblastoma Cells (Hypoxia/Reperfusion) | H89 Pretreatment | Bcl-2 Expression | Preserved |

Effects on Neurotrophic Factors (e.g., BDNF) and Synaptic Plasticity

Brain-Derived Neurotrophic Factor (BDNF) is a key molecule involved in synaptic plasticity, the cellular mechanism underlying learning and memory. mdpi.com The signaling pathways of BDNF are intricate and can be modulated by various factors, including the PKA pathway. Research indicates that BDNF plays a critical role in long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. mdpi.com

Given that this compound (H-9) is an inhibitor of PKA, it is plausible that it could influence BDNF-mediated synaptic plasticity. Studies have shown that the cAMP/PKA signaling pathway is involved in long-term synaptic plasticity and memory. nih.gov Therefore, inhibition of this pathway by H-9 could potentially modulate the effects of BDNF on synaptic function.

In the context of ischemic injury, pretreatment with the related compound H89 has been shown to affect the expression of BDNF. nih.gov This suggests that inhibitors of this class may have a role in regulating the expression of this crucial neurotrophic factor, which in turn could impact synaptic plasticity and neuronal recovery after injury. The precise nature of the interaction between H-9 and BDNF signaling in different physiological and pathological contexts warrants further investigation.

Dual Effects on Oxidative Stress and Neuroinflammation

This compound, through its inhibition of Protein Kinase A (PKA), may exert dual effects on oxidative stress and neuroinflammation, two interconnected pathological processes implicated in a variety of neurodegenerative diseases.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects. mdpi.com Neuroinflammation is the inflammatory response within the central nervous system, often characterized by the activation of glial cells and the production of inflammatory mediators. researchgate.net There is a significant crosstalk between these two processes, with oxidative stress capable of triggering neuroinflammation and vice versa. nih.gov

The PKA signaling pathway is known to be involved in cellular responses to oxidative stress. For instance, in some models, PKA inhibition has been shown to have protective effects against oxidative damage. Furthermore, PKA can modulate inflammatory pathways, including the NF-κB pathway, which is a key regulator of neuroinflammation. By inhibiting PKA, this compound could potentially influence these processes.

Research on other compounds has highlighted the therapeutic potential of targeting both oxidative stress and neuroinflammation. For example, certain phytochemicals have been shown to reduce oxidative stress and neuroinflammation by modulating pathways such as the Nrf2 and NF-κB pathways. mdpi.comresearchgate.net While direct studies on the dual effects of this compound in this context are limited, its known mechanism of action suggests it could be a valuable tool for investigating the interplay between these two detrimental processes in the brain.

Impact on Seizure Threshold and Morphine Withdrawal Symptoms

The potential impact of this compound on seizure threshold and morphine withdrawal symptoms is an area of preclinical interest, largely inferred from its role as a Protein Kinase A (PKA) inhibitor.

Regarding seizure threshold, PKA has been implicated in the regulation of neuronal excitability. Alterations in PKA activity could therefore theoretically influence the susceptibility to seizures. Some studies have suggested that certain sulfonamide derivatives may possess anti-seizure properties by inhibiting synaptic vesicle endocytosis, a process that could interrupt the pathologically large bursts of excitatory neurotransmitter release characteristic of seizures. cymitquimica.com However, direct experimental data on the effect of this compound on seizure thresholds is not extensively documented.

In the context of morphine withdrawal, the PKA signaling pathway is known to be upregulated. nih.gov This upregulation contributes to the characteristic symptoms of withdrawal. Consequently, a PKA inhibitor like this compound could potentially mitigate these symptoms. Preclinical studies have shown that manipulation of protein kinases in specific brain regions can attenuate withdrawal behaviors. mdpi.com For instance, another isoquinolinesulfonyl derivative, H-7, which also inhibits PKA, has been shown to block naloxone-precipitated withdrawal signs in opioid-dependent rats. This suggests that inhibition of PKA may be a viable strategy for managing opioid withdrawal.

Below is a table summarizing common morphine withdrawal symptoms observed in preclinical models:

| Symptom Category | Specific Signs |

| Gastrointestinal | Diarrhea, Nausea, Vomiting |

| Autonomic | Piloerection (goosebumps), Pupil dilation, Lacrimation (tearing), Rhinorrhea (runny nose), Yawning, Hot and cold flashes |

| Musculoskeletal | Body aches, Muscle and joint aches |

| Neurological/Behavioral | Anxiety, Irritability, Reduced motivation, Insomnia |

Proliferative Vitreoretinopathy (PVR) Interventions

There is no available scientific literature detailing the use of this compound in preclinical models of PVR.

Inhibition of TGF-β1-Induced PKA Pathway Activation in Retinal Pigment Epithelial Cells

No studies have been published that demonstrate the ability of this compound to inhibit the activation of the TGF-β1-induced PKA pathway specifically within retinal pigment epithelial cells. While the compound is a known PKA inhibitor, its effects in the context of TGF-β1 stimulation in these critical ocular cells have not been documented.

Prevention of Epithelial-Mesenchymal Transition (EMT) and Structural Changes in Retina

Consistent with the lack of research in this area, there are no findings to report on the efficacy of this compound in preventing the hallmark pathological changes of PVR. This includes the prevention of epithelial-mesenchymal transition of RPE cells and the subsequent prevention of detrimental structural changes within the retina.

Methodological Approaches and Analytical Techniques in Research Involving N 2 Aminoethyl Isoquinoline 5 Sulfonamide

Advanced Biochemical and Cell Biological Assays

To fully understand the interaction of N-(2-aminoethyl)isoquinoline-5-sulfonamide with its targets, a suite of biochemical and cell-based assays is employed. These techniques allow for the quantitative measurement of enzyme inhibition and the visualization of the inhibitor's effects on cellular signaling pathways.

In vitro kinase activity assays are fundamental for characterizing the potency and mechanism of an inhibitor. These assays directly measure the catalytic activity of a purified kinase enzyme in the presence of varying concentrations of the inhibitor. This compound has been characterized as a potent competitive inhibitor with respect to ATP for several kinases. nih.gov

The standard method often involves a radiometric assay using the gamma-phosphate radiolabeled ATP analog, [γ-³²P]ATP. The kinase, a specific peptide or protein substrate, and [γ-³²P]ATP are incubated with or without the inhibitor. The reaction is then stopped, and the amount of ³²P transferred to the substrate is quantified, typically by separating the substrate from the free ATP and measuring its radioactivity.

From these assays, key quantitative parameters are derived, most notably the inhibition constant (Ki), which represents the concentration of inhibitor required to reduce enzyme activity by 50% under specific conditions. The Ki value is a measure of the inhibitor's potency. Studies have determined the Ki values of H-9 for several kinases, revealing its inhibitory profile. nih.gov

Below is an interactive data table of reported inhibition constants (Ki) for this compound against various protein kinases.

| Protein Kinase | Inhibition Constant (Ki) (µM) |

| cGMP-dependent protein kinase | 0.87 |

| cAMP-dependent protein kinase (PKA) | 1.9 |

| Protein Kinase C (PKC) | 18 |

Data sourced from Inagaki et al., 1985. nih.gov

These data demonstrate that while H-9 inhibits all three kinases, it shows a preference for the cyclic nucleotide-dependent protein kinases (PKA and cGKI) over Protein Kinase C.

While in vitro assays determine direct enzyme inhibition, Western blotting is a crucial cell-based technique used to confirm that an inhibitor is active in a cellular context. rndsystems.com This immunoassay allows for the detection of specific proteins in a complex mixture, such as a cell lysate. bio-techne.com To study the effects of this compound, researchers focus on the phosphorylation state of downstream substrates of its target kinases. ptglab.com

The general procedure involves treating cells with the inhibitor, lysing the cells to release their protein content, separating the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transferring them to a membrane (e.g., PVDF or nitrocellulose). rndsystems.com The membrane is then probed with a primary antibody that specifically recognizes either the total amount of a target protein or, more importantly, its phosphorylated form at a specific site. A secondary antibody conjugated to an enzyme (like horseradish peroxidase) that enables chemiluminescent or fluorescent detection is then used to visualize the protein band. bio-techne.comptglab.com

Immunofluorescence and Confocal Microscopy for Protein Localization

Immunofluorescence (IF) and confocal microscopy are powerful imaging techniques used to visualize the subcellular distribution of specific proteins. These methods are critical for determining whether a compound like this compound induces the translocation of a protein from one cellular compartment to another, a common event in cell signaling.

The general principle of immunofluorescence involves fixing cells to preserve their structure, permeabilizing their membranes to allow antibody access, and then using a primary antibody that specifically binds to the protein of interest. A secondary antibody, which is conjugated to a fluorescent dye (fluorophore), then binds to the primary antibody. When excited by a specific wavelength of light from a microscope, the fluorophore emits light at a different wavelength, revealing the protein's location.

Confocal microscopy enhances this technique by using a pinhole to reject out-of-focus light, resulting in high-resolution, optically sectioned images of the cell. This allows for precise three-dimensional reconstruction of the protein's localization.

In the context of kinase inhibitor research, these techniques are used to track the movement of proteins that are downstream targets of the inhibited kinase. For instance, a high-content screening (HCS) assay was developed to identify inhibitors of the p38 pathway by monitoring the subcellular location of a downstream target, MK2. nih.gov In this assay, HeLa cells were engineered to express a fusion protein of MK2 and Enhanced Green Fluorescent Protein (MK2-EGFP). nih.gov Upon activation of the p38 pathway, MK2-EGFP translocates from the nucleus to the cytoplasm. nih.gov Automated confocal microscopy can quantify the fluorescence intensity in each compartment across thousands of cells in multi-well plates, providing a robust readout of kinase activity and the efficacy of inhibitors. nih.gov A similar approach could be used to determine if this compound affects the localization of specific substrate proteins by preventing their phosphorylation-dependent translocation.

Another application involves tracking the intracellular accumulation of fluorescent molecules. Studies have used confocal microscopy to show that certain kinase inhibitors can enhance the accumulation of the photosensitizer Protoporphyrin IX (PpIX) within mitochondria. spiedigitallibrary.org By co-staining with a mitochondria-specific dye like Rhodamine 123, researchers can confirm the precise subcellular localization of the fluorescence, revealing how kinase inhibition might alter metabolic or transport processes. spiedigitallibrary.org

Cell Viability and Apoptosis Assays (e.g., WST-8, Hoechst Staining, PARP Cleavage)

To understand the cytotoxic or cytostatic effects of this compound, researchers utilize a suite of assays that measure cell health, proliferation, and programmed cell death (apoptosis).

WST-8 Assay: The WST-8 assay, often referred to as the Cell Counting Kit-8 (CCK-8) assay, is a quantitative colorimetric method to determine the number of viable cells. jove.comnih.govbio-rad-antibodies.comselleckchem.comabcam.comstemcell.comselleckchem.com The principle is based on the reduction of a highly water-soluble tetrazolium salt, WST-8, by dehydrogenases in metabolically active cells to produce a yellow-orange formazan dye. stemcell.com The amount of formazan produced is directly proportional to the number of living cells. bio-rad-antibodies.com The absorbance of the resulting dye is measured with a microplate reader, typically at a wavelength of around 450-460 nm. selleckchem.comstemcell.com This assay is widely used to screen the effects of compounds on cell proliferation and to determine the concentration at which a compound inhibits cell growth.

Hoechst Staining: Hoechst stains (e.g., Hoechst 33342 and 33258) are cell-permeable fluorescent dyes that bind to the minor groove of DNA. thermofisher.comresearchgate.net They are used to visualize nuclear morphology and are particularly useful for identifying apoptotic cells. thermofisher.comnih.gov In healthy cells, Hoechst staining reveals a round, uniformly stained nucleus. During apoptosis, the chromatin undergoes condensation and fragmentation, causing the nucleus to appear smaller, brighter, and often fragmented when stained with Hoechst dye. nih.govtandfonline.com These morphological changes can be observed and quantified using fluorescence microscopy. researchgate.netnih.gov

PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a nuclear protein involved in DNA repair. During apoptosis, PARP is a key substrate for activated caspases, particularly caspase-3. cellsignal.com The full-length 116 kDa PARP protein is cleaved into an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain. cellsignal.comnih.gov This cleavage event is considered a hallmark of apoptosis. cellsignal.com The detection of the 89 kDa PARP fragment via Western blotting is a standard and reliable method to confirm that cells are undergoing apoptosis following treatment with a compound. bio-rad-antibodies.comresearchgate.netresearchgate.net Antibodies that specifically recognize the cleaved fragment or that can detect both the full-length and cleaved forms are used for this analysis. cellsignal.com

| Assay | Principle | Endpoint Measured | Typical Detection Method |

|---|---|---|---|

| WST-8 (CCK-8) | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. stemcell.com | Cell viability and proliferation. | Spectrophotometry (Absorbance at ~450 nm). selleckchem.com |

| Hoechst Staining | Fluorescent DNA stain that reveals changes in nuclear morphology. thermofisher.com | Apoptotic cells identified by condensed and fragmented chromatin. nih.govtandfonline.com | Fluorescence Microscopy. |

| PARP Cleavage | Caspase-mediated cleavage of full-length PARP (116 kDa) into an 89 kDa fragment during apoptosis. cellsignal.com | Presence of the 89 kDa PARP fragment as a marker of apoptosis. nih.gov | Western Blotting. bio-rad-antibodies.comresearchgate.netresearchgate.net |

Clonogenicity Assays

The clonogenic assay, or colony formation assay, is an in vitro technique used to measure the long-term survival and proliferative capacity of single cells after exposure to cytotoxic agents. nih.gov It is considered a gold-standard method for determining cell reproductive death, as it assesses not just immediate viability but the ability of a cell to undergo the multiple rounds of division necessary to form a colony, which is typically defined as a cluster of at least 50 cells. nih.gov

In this assay, cells are seeded at a low density in culture plates and treated with varying concentrations of the compound of interest, such as this compound. After treatment, the cells are allowed to grow for a period of 1-3 weeks. nih.gov Surviving cells that retain their proliferative potential will form distinct colonies. These colonies are then fixed, stained (commonly with crystal violet), and counted. nih.govmdpi.com The results are used to calculate the "surviving fraction," which represents the proportion of cells that survived the treatment and retained their ability to reproduce, providing a rigorous assessment of the compound's long-term cytotoxic effects. nih.gov

Neurite Outgrowth and Morphological Analysis

Neurite outgrowth assays are fundamental in neuroscience research to study neuronal development, regeneration, and neurotoxicity. sigmaaldrich.com These assays quantify the growth of neurites—the axonal and dendritic projections from a neuron's cell body—in response to various stimuli. sigmaaldrich.com The effects of compounds like this compound can be assessed by measuring their ability to either inhibit or stimulate neurite extension.

The methodology typically involves culturing primary neurons or neuron-like cell lines (e.g., PC12 cells) on a suitable substrate. sigmaaldrich.com The cells are then treated with the test compound. After an incubation period, the cells are fixed and stained to visualize the cell bodies and their neurites. High-content imaging systems combined with sophisticated image analysis software are often used to automatically identify the cell bodies and trace the length and branching of the neurites. sigmaaldrich.com Key parameters measured include the total neurite length per neuron, the number of neurites, and the length of the longest neurite. nih.gov Human induced pluripotent stem cell (iPSC)-derived neuronal cultures are increasingly used to assess the effects of chemicals on the developing human brain, with neurite outgrowth being a crucial endpoint. researchgate.net

Electrophysiological Measurements (e.g., Electroretinogram b-wave amplitudes, Potassium Currents)

Electrophysiological techniques are used to measure the electrical properties of cells and tissues, providing direct insight into ion channel function and cellular excitability.

Electroretinogram (ERG) b-wave amplitudes: The electroretinogram is a diagnostic test that measures the electrical response of the retina's various cell types to a flash of light. wikipedia.orghealthline.com The resulting waveform has several components, with the "b-wave" being a prominent positive deflection that follows the initial negative "a-wave". The b-wave is known to originate primarily from the activity of retinal bipolar and Müller cells. nih.gov The amplitude of the b-wave is a key parameter that reflects the function of these inner retinal cells. nih.gov In a research setting, ERG could be used to investigate whether this compound affects retinal function, for example, by administering the compound and measuring any subsequent changes in the b-wave amplitude in response to light stimuli.

Potassium Currents: The flow of potassium ions (K+) across the cell membrane generates potassium currents, which are fundamental to setting the resting membrane potential and shaping the action potentials in excitable cells like neurons and cardiomyocytes. jove.comnih.gov The whole-cell patch-clamp technique is the primary method for directly measuring these currents. jove.com This technique involves sealing a microscopic glass pipette onto the membrane of a single cell to gain electrical access to the cell's interior. The experimenter can control the membrane voltage and record the resulting ion currents that flow through the channels.